
1-Isocyanobuta-1,3-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isocyanobuta-1,3-diyne is a chemical compound with the molecular formula C₅HN. It is characterized by the presence of an isocyano group (-NC) attached to a butadiyne backbone, which consists of two triple bonds in conjugation. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1-Isocyanobuta-1,3-diyne can be synthesized through various methods. One common approach involves the reaction of 1,3-butadiyne with an isocyanide source under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the isocyano group. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Isocyanobuta-1,3-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkenes or alkanes.
科学研究应用
1-Isocyanobuta-1,3-diyne has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Industry: Used in the production of polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 1-Isocyanobuta-1,3-diyne involves its ability to participate in various chemical reactions due to the presence of the isocyano group and conjugated triple bonds. These functional groups allow the compound to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
1,3-Butadiyne: Lacks the isocyano group, making it less reactive in certain types of reactions.
1-Isocyano-2-butyne: Similar structure but with different positioning of the isocyano group.
1,4-Diisocyano-1,3-butadiyne: Contains two isocyano groups, leading to different reactivity and applications.
Uniqueness
1-Isocyanobuta-1,3-diyne is unique due to the combination of the isocyano group and conjugated triple bonds, which confer distinct reactivity and versatility in chemical synthesis and applications.
属性
CAS 编号 |
150767-65-0 |
|---|---|
分子式 |
C5HN |
分子量 |
75.07 g/mol |
IUPAC 名称 |
1-isocyanobuta-1,3-diyne |
InChI |
InChI=1S/C5HN/c1-3-4-5-6-2/h1H |
InChI 键 |
STBDUUJTODBNPI-UHFFFAOYSA-N |
规范 SMILES |
C#CC#C[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


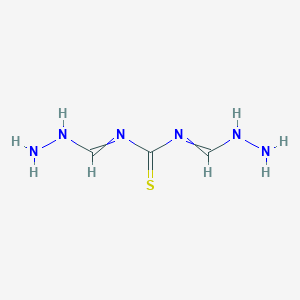
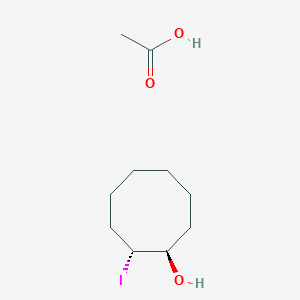

![2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine](/img/structure/B12549108.png)
![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)


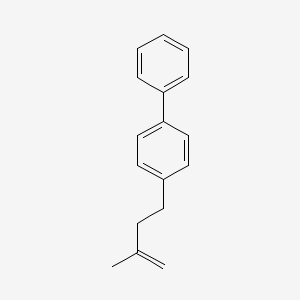
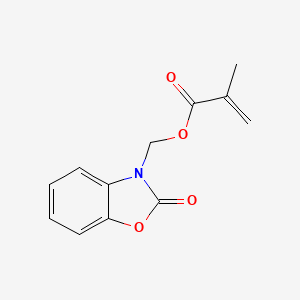
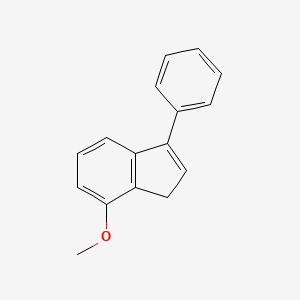
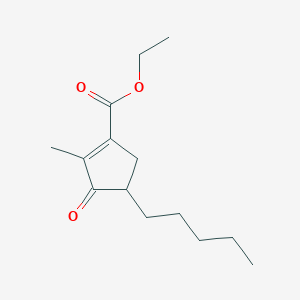
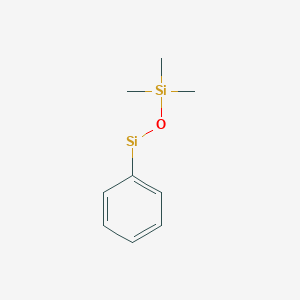
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
